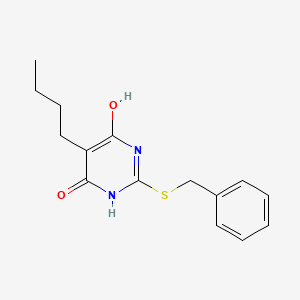![molecular formula C14H10O8-2 B14090386 4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate CAS No. 88066-33-5](/img/structure/B14090386.png)
4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is a complex organic compound with the molecular formula C14H12O8. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring and an ester group derived from 1-oxo-2-propenyl. It is commonly used in various industrial and research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of prodrugs.
Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzenetricarboxylic acid: Similar structure but lacks the ester group, making it less reactive in certain chemical reactions.
1,2,4,5-Benzenetetracarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and applications.
Trimellitic anhydride: An anhydride derivative of 1,2,4-Benzenetricarboxylic acid, used in the production of polyimides and other high-performance polymers.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is unique due to its ester functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88066-33-5 |
|---|---|
Formule moléculaire |
C14H10O8-2 |
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
4-(2-prop-2-enoyloxyethoxycarbonyl)phthalate |
InChI |
InChI=1S/C14H12O8/c1-2-11(15)21-5-6-22-14(20)8-3-4-9(12(16)17)10(7-8)13(18)19/h2-4,7H,1,5-6H2,(H,16,17)(H,18,19)/p-2 |
Clé InChI |
DOGUBQQBFMXVII-UHFFFAOYSA-L |
SMILES canonique |
C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
![1-(3,4-Diethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090317.png)
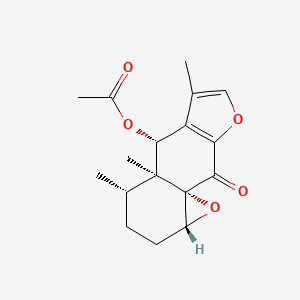
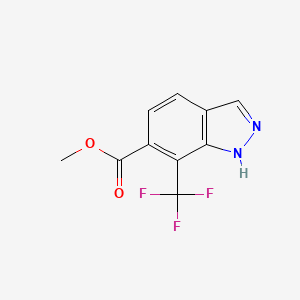
![(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
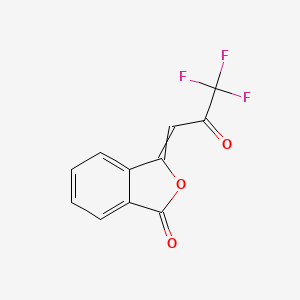
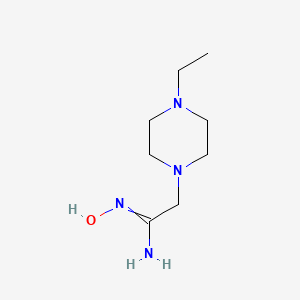
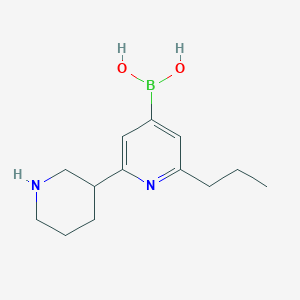
![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
